Imidazo[1,2-a][1,3,5]triazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[1,2-a][1,3,5]triazin-2-amine |
InChI |
InChI=1S/C5H5N5/c6-4-8-3-10-2-1-7-5(10)9-4/h1-3H,(H2,6,7,9) |
InChI Key |
DUAINEGHLXBBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=NC2=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a 1 2 3 Triazine Scaffolds
Classical Cyclocondensation Approaches
Traditional synthetic routes to the imidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazine core often rely on the principle of cyclocondensation, where two or more molecules combine to form a ring system with the elimination of a small molecule such as water.
A well-established method for the construction of the imidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazine ring system involves the reaction of 2-amino-1,3,5-triazines with α-haloketones or related carbonyl compounds. The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the triazine on the carbonyl carbon of the aldehyde or ketone, followed by an intramolecular cyclization and dehydration sequence to afford the fused heterocyclic product. The versatility of this method allows for the introduction of a wide range of substituents on the imidazole (B134444) ring, depending on the choice of the carbonyl compound. researchgate.netresearchgate.netrsc.orgnih.govsemanticscholar.org
Recent studies have demonstrated the annulation of 2-amino rsc.orgresearchgate.netresearchgate.nettriazines with ketones to synthesize imidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazines. researchgate.netrsc.org This reaction can be mediated by various reagents, including iodine, which will be discussed in a later section. The scope of this reaction is broad, accommodating both electron-rich and electron-poor acetophenones, as well as heterocyclic ketones and propiophenone. researchgate.netrsc.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 2-Amino-4,6-dimethoxy-1,3,5-triazine | Acetophenone | I2, DMSO, 120 °C | 7,9-dimethoxy-2-phenylimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazine | High |
| 2-Amino-4-(diethylamino)-6-methoxy-1,3,5-triazine | 4-Chloroacetophenone | I2, DMSO, 120 °C | 2-(4-chlorophenyl)-7-(diethylamino)-9-methoxyimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazine | Good |
| 2-Amino-4,6-bis(diethylamino)-1,3,5-triazine | Propiophenone | I2, DMSO, 120 °C | 7,9-bis(diethylamino)-3-methyl-2-phenylimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazine | Moderate |
This table is representative of the types of reactions described in the literature and yields are qualitative.
Another classical approach involves the cyclization of guanidine (B92328) derivatives, specifically 2-benzimidazolylguanidine, with various electrophilic reagents. This method provides access to triazino[1,2-a]benzimidazoles, a related class of compounds. The guanidine moiety in 2-benzimidazolylguanidine possesses multiple nucleophilic sites that can react with bifunctional electrophiles to form the fused triazine ring. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of the desired heterocyclic system through a Michael addition followed by intramolecular cyclization.
A study detailed the preparation of several 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines through the cyclization of 2-benzimidazolylguanidine with a variety of reactants. researchgate.net The strong basic character of the guanidine group makes it highly reactive towards aldehydes, leading to the formation of intermediates that can subsequently cyclize. nih.gov
| Guanidine Derivative | Electrophilic Reagent | Product |
| 2-Benzimidazolylguanidine | Aromatic Aldehydes | 4-Aryl-3,4-dihydro rsc.orgresearchgate.netresearchgate.nettriazino[1,2-a]benzimidazol-2-amine |
| 2-Benzimidazolylguanidine | Heterocyclic Aldehydes | 4-Heteryl-3,4-dihydro rsc.orgresearchgate.netresearchgate.nettriazino[1,2-a]benzimidazol-2-amine |
This table illustrates the general transformation described in the literature.
Modern synthetic chemistry often favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity. A highly selective, one-pot, three-component synthesis of 4-aminoimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazines has been developed. researchgate.netresearchgate.net This approach involves the reaction of 2-aminoimidazoles, trialkyl orthoesters (such as triethyl orthoformate), and cyanamide. researchgate.netresearchgate.net This method is notable for its high selectivity and can be conveniently performed under microwave irradiation, which often leads to shorter reaction times and higher yields. researchgate.net The scope of this MCR has been explored by varying the structures of both the trialkyl orthoesters and the 2-aminoimidazoles, leading to a library of novel compounds. researchgate.netresearchgate.net
| Component 1 | Component 2 | Component 3 | Conditions | Product |
| 2-Aminoimidazole | Triethyl orthoformate | Cyanamide | Microwave irradiation | 4-Aminoimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazine |
| Substituted 2-aminoimidazole | Various trialkyl orthoesters | Cyanamide | Microwave irradiation or conventional heating | Substituted 4-aminoimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazines |
This table outlines the general components and conditions for the one-pot multicomponent synthesis.
Metal-Mediated and Catalyzed Synthesis
The use of metal catalysts has revolutionized organic synthesis, and the preparation of imidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazines is no exception. These methods often offer milder reaction conditions, higher yields, and improved regioselectivity compared to classical approaches.
Iodine has emerged as a versatile and mild mediator for various organic transformations. An iodine-mediated annulation of 2-amino rsc.orgresearchgate.netresearchgate.nettriazines and ketones provides an efficient route to imidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazines. researchgate.netrsc.org This reaction is practical, straightforward, and has been successfully applied on a gram scale. researchgate.netrsc.org The reaction conditions can be tuned to favor the formation of the desired imidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazine or, interestingly, to yield N-( rsc.orgresearchgate.netresearchgate.nettriazin-2-yl) α-ketoamides as the major product by altering the catalyst system and solvent. nih.govsemanticscholar.org For instance, the use of CuCl along with iodine in DMSO at 120 °C selectively produces the α-ketoamides. nih.govsemanticscholar.org
| 2-Amino rsc.orgresearchgate.netresearchgate.nettriazine Derivative | Ketone | Mediator | Product |
| 4,6-dimethoxy-1,3,5-triazin-2-amine | Acetophenone | I2 | 7,9-dimethoxy-2-phenylimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazine |
| Various substituted 2-amino rsc.orgresearchgate.netresearchgate.nettriazines | Electron-rich and electron-poor acetophenones | I2 | Corresponding substituted imidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazines |
This table summarizes the iodine-mediated annulation reaction.
Copper-catalyzed reactions are widely used for the formation of C-N bonds. While specific examples for the direct synthesis of imidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazin-2-amine using copper(II) catalysis are less commonly reported in the initial search, the principles of copper-catalyzed cross-coupling reactions are applicable. For instance, an efficient copper(II)-catalyzed, iodine-promoted synthesis of aroylimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazines from 2-amino-1,3,5-triazines and chalcones has been developed. researchgate.net This reaction proceeds under mild conditions with good yields and excellent regioselectivity, tolerating a range of functional groups on the chalcone (B49325) moiety. researchgate.net The use of copper catalysts in combination with other reagents like iodine suggests a synergistic effect that facilitates the desired transformation.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-Amino-1,3,5-triazines | Chalcones | Copper(II) / Iodine | Aroylimidazo[1,2-a] rsc.orgresearchgate.netresearchgate.nettriazines |
This table provides a general overview of the copper(II)-catalyzed coupling reaction.
Palladium-Catalyzed Derivatizations
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic systems. While direct palladium-catalyzed derivatization of the imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazine core is an area of ongoing research, methodologies developed for structurally related fused heterocycles highlight the potential of this approach. For instance, a highly regioselective palladium-catalyzed arylation has been successfully applied in the final step of a convergent synthesis of an imidazo[1,2-b] rsc.orgresearchgate.netrsc.orgtriazine derivative, demonstrating the efficiency of this strategy on a multi-kilogram scale. acs.org
In a similar vein, an efficient one-pot selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has been achieved through a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation. nih.gov This method's success, even in the presence of a methyl thioether group at C8, suggests that similar sequential palladium-catalyzed reactions could be developed for the imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazine scaffold to introduce diverse substituents. nih.gov The use of pincer-type mono- and poly-nuclear Pd(II) complexes has also shown high catalytic activity in Suzuki-Miyaura cross-coupling reactions, offering another avenue for the derivatization of related heterocyclic systems. rsc.org
Table 1: Examples of Palladium-Catalyzed Reactions on Related Heterocycles
| Catalyst/Reagents | Substrate | Position of Functionalization | Type of Reaction | Reference |
| Palladium Catalyst | Imidazo[1,2-b] rsc.orgresearchgate.netrsc.orgtriazine intermediate | Not specified | Arylation | acs.org |
| Palladium Catalyst | Imidazo[1,2-a]pyrazines | C3/C6 | Suzuki-Miyaura cross-coupling/direct C-H arylation, vinylation, benzylation | nih.gov |
| Pincer-type Pd(II) complexes | Aryl halides and boronic acids | Not applicable | Suzuki-Miyaura cross-coupling | rsc.org |
Oxidative Annulation and Functionalization Reactions
Oxidative reactions provide another important route to the synthesis and functionalization of the imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazine ring system. These methods often involve the formation of key C-N or C-C bonds under oxidative conditions.
A facile and mild reaction for the synthesis of aroylimidazo[1,2-a] rsc.orgnih.govrsc.orgtriazines involves the use of N-Bromosuccinimide (NBS) to mediate the coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. rsc.orgjst.go.jp This method demonstrates good yields and excellent regioselectivity. rsc.org The reaction tolerates a variety of functional groups on the 1,3-dicarbonyl component, including β-keto esters, β-keto amides, and 1,3-diones. rsc.org The scalability of this methodology has been demonstrated, indicating its potential for the bulk synthesis of these compounds. rsc.org An efficient NBS-promoted synthesis of substituted imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazines under mild conditions has also been developed. dntb.gov.ua
While not directly reported for the synthesis of imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazines, oxidative C-C bond cleavage represents a sustainable and efficient strategy for the synthesis of other aza-heterocycles. researchgate.net For example, the oxidative C-C bond cleavage of naturally occurring L-ascorbic acid, utilized as a renewable one-carbon synthon, has been used to synthesize quinazolinone derivatives. researchgate.net This transformation is promoted by a Fenton-like Fe(III)/H2O2 catalytic system and exhibits broad functional group tolerance. researchgate.net Such strategies could potentially be adapted for the construction of the imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazine scaffold.
Direct C-H functionalization is a powerful strategy for rapidly introducing functional groups into heterocyclic cores. nih.gov While research on the C-H functionalization of imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazines is emerging, studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have shown that the C3 position is particularly susceptible to functionalization. nih.gov Palladium-catalyzed C-H acetoxylation, benzoxylation, methoxylation, and halogenation have been reported for a diverse array of diaryl 1,3,5-triazines, indicating that the triazine ring can act as a directing group for such transformations. researchgate.net These methods provide a potential alternative to existing synthetic routes with high step-economy. researchgate.net
Table 2: C-H Functionalization Approaches for Triazine-Containing Compounds
| Catalyst/Reagent | Substrate | Type of Functionalization | Reference |
| Palladium | Diaryl 1,3,5-triazines | Acetoxylation, benzoxylation, methoxylation, halogenation | researchgate.net |
| Visible light | Imidazo[1,2-a]pyridines | Various (e.g., perfluoroalkylation) | nih.gov |
Diversity-Oriented Synthesis (DOS) Strategies
Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from simple starting materials in a limited number of steps. An iodine-mediated annulation of 2-amino rsc.orgnih.govrsc.orgtriazines and ketones has been developed for the synthesis of imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazines. rsc.org This method is practically straightforward and applicable on a gram scale. rsc.org By altering the reaction conditions, a different class of imidazo[1,2-a] rsc.orgnih.govrsc.orgtriazines tethered with an additional 1,2-dicarbonyl motif can be obtained through a combination of annulation and C-H functionalization. rsc.orgresearchgate.net This demonstrates the power of DOS to generate diverse molecular scaffolds from common precursors. rsc.org
Microwave-Assisted Synthetic Protocols
Microwave irradiation has become a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity of products. monash.edunih.gov The application of microwave assistance has been explored for the synthesis of 1,3,5-triazines and related fused systems. monash.edu For instance, an expeditious microwave-assisted one-pot sequential route has been developed for the synthesis of pyrido fused imidazo[4,5-c]quinolines. rsc.org This protocol utilizes microwave heating to facilitate the condensation of substituted 2-amino pyridines with 2-bromo-2'-nitroacetophenone to generate imidazo[1,2-a]pyridines, which then undergo further transformations. rsc.org Similarly, a convenient sequential one-pot approach for the synthesis of an array of pyrazolo[1,5-a] rsc.orgnih.govrsc.orgtriazines has been reported, highlighting the benefits of combining microwave heating with one-pot procedures to achieve sustainable synthetic processes. nih.gov A novel catalyst- and auxiliary-free microwave-assisted synthesis of tri-substituted 1,3,5-triazines has also been developed, affording near quantitative yields under mild reaction conditions. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Advantages of Microwave | Reference |
| Synthesis of pyrazolo[1,5-a] rsc.orgnih.govrsc.orgtriazines | Longer reaction times, lower yields | Shorter reaction times, higher yields | Efficiency, sustainability | nih.gov |
| Synthesis of tri-substituted 1,3,5-triazines | May require catalyst, longer times | Catalyst-free, short reaction times, high yields | Simplicity, eco-friendly | mdpi.com |
| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Tedious processes, long reaction times | High yields, efficient protocols | Efficiency, high yields | nih.gov |
Stereoselective and Regioselective Synthesis
The controlled synthesis of specific isomers is a cornerstone of modern medicinal chemistry, and the assembly of the imidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazine core is no exception. Researchers have developed several methodologies that exhibit high levels of regioselectivity and, in some cases, stereoselectivity, ensuring the precise placement of functional groups and the desired spatial orientation.
A notable regioselective method involves the N-Bromosuccinimide (NBS)-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. This reaction proceeds rapidly under mild conditions to afford aroylimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazines with excellent regioselectivity and in good yields. rsc.org The procedure is tolerant of various dicarbonyl substrates, including β-keto esters, β-keto amides, and 1,3-diones. rsc.org Similarly, a copper (II) catalyzed, iodine-promoted reaction between 2-amino-1,3,5-triazines and chalcones also demonstrates excellent regioselectivity. researchgate.net This method is effective for chalcones bearing a range of functionalities, such as ethers, halogens, and nitro groups, and is scalable to gram-level synthesis. researchgate.net
Another significant regioselective approach is the I2-mediated annulation of 2-amino researchgate.netnih.govarkat-usa.orgtriazines with ketones. researchgate.netrsc.org This reaction can functionalize both electron-rich and electron-poor acetophenones, as well as heterocyclic ketones, to produce the corresponding imidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazines. researchgate.netrsc.org
In the realm of stereoselective synthesis, a copper(I)-catalyzed intramolecular hydroamination has been developed for the synthesis of dihydroimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazin-4(6H)-ones. nih.gov A key finding in this work was the use of iodoalkynes, which for the first time were shown to participate in this type of reaction, leading to the exclusive formation of E-isomers. nih.gov This demonstrates a high degree of stereocontrol in the formation of the exocyclic double bond.
| Reactants | Reagents / Catalysts | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| 2-Amino-1,3,5-triazines and 1,3-dicarbonyl compounds | N-Bromosuccinimide (NBS) | Aroylimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazines | Excellent Regioselectivity | rsc.org |
| 2-Amino-1,3,5-triazines and chalcones | Copper (II), Iodine | Aroylimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazines | Excellent Regioselectivity | researchgate.net |
| 2-Amino researchgate.netnih.govarkat-usa.orgtriazines and ketones | Iodine (I2) | Substituted imidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazines | Good Regioselectivity | researchgate.netrsc.org |
| Alkynyl triazinones (from iodoalkynes) | Copper (I) iodide, Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) | (E)-6-(iodomethylene)-dihydroimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazin-4-(6H)-one derivatives | Exclusive formation of E-isomers (Stereoselective) | nih.gov |
Synthesis of Dihydro Analogs and Related Fused Systems
The synthesis of dihydro analogs of the imidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazine system and the expansion of the core into more complex fused heterocyclic systems are crucial for exploring a wider chemical space. These modifications can significantly influence the molecule's three-dimensional shape and biological activity.
An efficient procedure has been developed for preparing 3,4-dihydroimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazines with good regioselectivity. researchgate.net A copper-catalyzed hydroamination provides a practical and scalable route to dihydroimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazin-4(6H)-one derivatives, which are analogs of 5-aza-7-deaza-purine. nih.gov
Furthermore, fused systems incorporating additional rings have been successfully synthesized. The reaction of 2-guanidinobenzimidazole (B109242) with various ketones, such as cyclopentanone and cyclohexanone, in the presence of an acid catalyst leads to the formation of 4-(het)aryl-3,4-dihydrobenzo arkat-usa.orgrsc.orgimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazin-2-amine derivatives. sohag-univ.edu.eg This approach effectively fuses a benzene ring to the imidazole portion of the core scaffold. sohag-univ.edu.eg
These dihydrobenzo-fused analogs serve as versatile intermediates for constructing even more elaborate polycyclic systems. For instance, treatment of 4,4-dimethyl-3,4-dihydrobenzo arkat-usa.orgrsc.org-imidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazin-2-amine with cinnamonitrile results in the novel fused system 4-amino-2-(4-chlorophenyl)-6,6-dimethyl-6H-benzo arkat-usa.orgrsc.orgimidazo[1,2-a]-pyrimido-[2,1-d] researchgate.netnih.govarkat-usa.orgtriazine-3-carbonitrile. orientjchem.org In another example, cyclocondensation of 2-amino-4-aryl-3,4-dihydro researchgate.netnih.govarkat-usa.orgtriazino-[1,2-a]benzimidazoles with benzoin yields 2,3-diphenyl-3H,5H-benzo arkat-usa.orgrsc.orgimidazo-[1,2-a]imidazo[2,1-d] researchgate.netnih.govarkat-usa.orgtriazines, adding another imidazole ring to the structure. orientjchem.org
| Starting Material | Key Reagents / Reaction Type | Product | Reference |
|---|---|---|---|
| Alkynyl triazinones | Copper(I)-catalyzed hydroamination | Dihydroimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazin-4(6H)-ones | nih.gov |
| 2-Guanidinobenzimidazole and ketones (e.g., cyclopentanone) | (5+1) Heterocyclization | 3,4-Dihydrobenzo arkat-usa.orgrsc.orgimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazin-2-amine derivatives | sohag-univ.edu.eg |
| 3,4-Dihydrobenzo arkat-usa.orgrsc.orgimidazo[1,2-a] researchgate.netnih.govarkat-usa.orgtriazin-2-amine | Cinnamonitrile | Benzo arkat-usa.orgrsc.orgimidazo[1,2-a]pyrimido[2,1-d] researchgate.netnih.govarkat-usa.orgtriazine derivatives | orientjchem.org |
| 2-Amino-4-aryl-3,4-dihydro researchgate.netnih.govarkat-usa.orgtriazino[1,2-a]benzimidazoles | Benzoin | Benzo arkat-usa.orgrsc.orgimidazo[1,2-a]imidazo[2,1-d] researchgate.netnih.govarkat-usa.orgtriazine derivatives | orientjchem.org |
Derivatization and Structural Modification Strategies of Imidazo 1,2 a 1 2 3 Triazin 2 Amine
Functionalization at Amine Moieties
The exocyclic amine group at the 2-position of the imidazo[1,2-a] nih.govnih.govacs.orgtriazine ring system is a primary site for functionalization. Researchers have explored the introduction of a wide array of substituents at this position to modulate the physicochemical and pharmacological properties of the resulting compounds.
One common approach involves the reaction of a suitable precursor, such as a 2-chloro-imidazo[1,2-a] nih.govnih.govacs.orgtriazine, with various primary and secondary amines. This nucleophilic substitution reaction allows for the incorporation of diverse aliphatic and aromatic amines, leading to a library of 2-substituted derivatives. For instance, a series of 2-substituted imidazo[1,2-a]-1,3,5-triazines has been prepared with a range of amines to explore their cytotoxic activities. nih.gov
Another strategy for functionalizing the amine moiety is the incorporation of amino acid fragments. This approach can enhance the biocompatibility and transport of the parent molecule. For example, derivatives of (4,6-dimethoxy-1,3,5-triazin-2-yl) have been synthesized with various amino acids, and their biological activities were evaluated. nih.gov This highlights the potential of creating hybrid molecules with improved pharmacological profiles.
The following table summarizes representative examples of functionalization at the amine moiety of the imidazo[1,2-a] nih.govnih.govacs.orgtriazine core.
| Precursor | Reagent | Resulting Derivative | Reference |
| 2-chloro-imidazo[1,2-a]-1,3,5-triazine | Indoline | 2-(Indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thione | nih.gov |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Glycine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | nih.gov |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Alanine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | nih.gov |
Introduction of Heterocyclic Substituents
The introduction of other heterocyclic rings onto the imidazo[1,2-a] nih.govnih.govacs.orgtriazine scaffold is a powerful strategy to expand the chemical space and explore new biological activities. This can be achieved through various synthetic methodologies, including the use of heterocyclic ketones in the initial ring formation or by subsequent modification of the core structure.
An iodine-mediated annulation of 2-amino nih.govnih.govacs.orgtriazines with heterocyclic ketones provides a direct route to imidazo[1,2-a] nih.govnih.govacs.orgtriazines bearing a heterocyclic substituent. rsc.orgresearchgate.net This method is versatile and allows for the incorporation of a range of electron-rich and electron-poor heterocyclic ketones. rsc.org
Furthermore, multicomponent reactions offer an efficient way to synthesize complex molecules with multiple heterocyclic units. For example, the Groebke-Blackburn-Bienayme (GBB) reaction has been utilized to synthesize isoxazole-linked imidazo[1,2-a]azine derivatives. bohrium.com
Below is a table illustrating examples of the introduction of heterocyclic substituents.
| Starting Materials | Reaction Type | Introduced Heterocycle | Reference |
| 2-Amino nih.govnih.govacs.orgtriazines and heterocyclic ketones | Iodine-mediated annulation | Various heterocycles | rsc.orgresearchgate.net |
| 2-Aminoimidazoles, aldehydes, and isocyanides | Groebke-Blackburn-Bienayme reaction | Isoxazole | bohrium.com |
Scaffold Hybridization with Other Privileged Heterocycles
Scaffold hybridization involves the fusion or linking of the imidazo[1,2-a] nih.govnih.govacs.orgtriazine core with other biologically important heterocyclic systems. This approach aims to create hybrid molecules that may exhibit synergistic or novel pharmacological activities.
One notable example is the fusion of an imidazole (B134444) ring with a triazine to form the imidazo[1,2-a] nih.govnih.govacs.orgtriazine core itself, which has been explored for the development of focal adhesion kinase (FAK) inhibitors. nih.govresearchgate.net Further hybridization can be achieved by linking this core to other heterocyclic moieties.
A more complex form of scaffold hybridization involves the rearrangement of related fused heterocyclic systems. For instance, base-induced recyclization of functionalized imidazothiazolotriazines can lead to the formation of new heterocyclic systems like imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govrsc.orgnih.govtriazines. beilstein-journals.orgnih.govresearchgate.net This skeletal rearrangement provides access to novel and diverse chemical scaffolds.
The following table provides examples of scaffold hybridization strategies.
| Strategy | Resulting Hybrid Scaffold | Biological Target/Application | Reference |
| Fusion of imidazole and triazine rings | Imidazo[1,2-a] nih.govnih.govacs.orgtriazine | FAK inhibitors | nih.govresearchgate.net |
| Base-induced rearrangement of imidazothiazolotriazines | Imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govrsc.orgnih.govtriazines | Novel heterocyclic systems | beilstein-journals.orgnih.govresearchgate.net |
| Linking to a piperazine (B1678402) ring | 6-(piperazin-1-yl)-1,3,5-triazine core | Anti-schistosomal activity | wellcomeopenresearch.org |
Development of Nucleoside Analogs
Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer therapies. The imidazo[1,2-a] nih.govnih.govacs.orgtriazine scaffold has been utilized as a purine (B94841) analog to create novel nucleoside and nucleotide derivatives.
The synthesis of these analogs typically involves the glycosylation of the imidazo[1,2-a] nih.govnih.govacs.orgtriazine core. For example, the guanosine (B1672433) analog 2-amino-8-(β-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one was synthesized by the direct glycosylation of the trimethylsilyl (B98337) derivative of 2-aminoimidazo[1,2-a]-s-triazin-4-one. nih.govacs.org Subsequent phosphorylation of this nucleoside analog can yield the corresponding nucleotide. nih.gov
These nucleoside analogs have been evaluated for their biological activities, with some showing moderate rhinovirus activity. nih.gov
The table below summarizes key nucleoside analogs based on the imidazo[1,2-a] nih.govnih.govacs.orgtriazine scaffold.
| Imidazo[1,2-a] nih.govnih.govacs.orgtriazine Core | Sugar Moiety | Resulting Nucleoside Analog | Biological Activity | Reference |
| 2-Aminoimidazo[1,2-a]-s-triazin-4-one | β-D-Ribofuranose | 2-Amino-8-(β-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one | Antiviral (rhinovirus) | nih.govacs.org |
| 2-Aminoimidazo[1,2-a]-s-triazin-4-one | β-D-Ribofuranose 5'-monophosphate | 2-Amino-8-(β-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one 5'-monophosphate | Antiviral | nih.gov |
| Imidazo[1,2-a]-s-triazine-4,6-dione | - | Xanthosine analogue (via deamination of the guanosine analog) | Antiviral | nih.gov |
Prodrug Strategies involving Imidazo[1,2-a]nih.govnih.govacs.orgtriazine Derivatives
Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of a drug. While specific examples for imidazo[1,2-a] nih.govnih.govacs.orgtriazin-2-amine are not extensively detailed in the provided search results, the closely related imidazotetrazine ring system serves as an excellent model for potential prodrug approaches.
The imidazotetrazine ring, found in the anticancer drug Temozolomide, acts as a prodrug that undergoes chemical transformation under physiological conditions to release a highly reactive alkylating agent. nih.govmdpi.com The stability and activation of this ring system are pH-dependent, which is a key feature of its prodrug design. nih.gov The imidazotetrazine ring is stable at acidic pH, allowing for oral administration, and then opens at neutral or alkaline pH to release the active species. nih.gov
This principle of a pH-sensitive heterocyclic ring system that can be chemically triggered to release an active compound could be applied to imidazo[1,2-a] nih.govnih.govacs.orgtriazine derivatives. The design of such prodrugs would depend on two key kinetic parameters: the rate of ring-opening and the reactivity of the released electrophile. mdpi.com
The following table outlines the general principles of prodrug strategies based on the related imidazotetrazine scaffold.
| Prodrug Scaffold | Activation Mechanism | Active Species | Therapeutic Application | Reference |
| Imidazotetrazine (e.g., Temozolomide) | pH-dependent hydrolytic ring opening | Diazonium ions | Anticancer | nih.govmdpi.com |
| Imidazotetrazine | Generation of aziridinium (B1262131) ions | Aziridinium ions | DNA alkylators | nih.gov |
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features
The Imidazo[1,2-a] researchgate.netnih.govnih.govtriazin-2-amine scaffold possesses a distinct set of features that are fundamental to its biological activity, particularly as a kinase inhibitor. A pharmacophore model for this class of compounds generally includes a combination of hydrogen bond donors, hydrogen bond acceptors, and a planar aromatic system that facilitates hydrophobic and π-stacking interactions.
Hydrogen Bonding: The 2-amino group is a crucial pharmacophoric element, acting as a primary hydrogen bond donor. Similarly, the nitrogen atoms within the fused bicyclic ring system (specifically N1, N3, and N5 of the triazine ring and N8 of the imidazole (B134444) ring) serve as hydrogen bond acceptors. lookchem.com In the context of kinase inhibition, these features often enable the molecule to form key hydrogen bonds with the hinge region of the ATP-binding pocket, a common interaction mode for ATP-competitive inhibitors. lookchem.com
Aromatic/Hydrophobic Regions: The fused imidazole and triazine rings form a planar, aromatic core. This allows for favorable π-π stacking or hydrophobic interactions within the target protein. For instance, in studies of related imidazo[1,2-a]pyrazine (B1224502) derivatives targeting Leishmania casein kinase 1, a substituted phenyl group at the C2 position was found to fit into a key hydrophobic pocket. nih.gov
Vectorial Orientation: The spatial arrangement of these features is critical. Substituents on the core scaffold provide vectors to access additional binding pockets and enhance affinity and selectivity. Docking studies on related imidazotriazines targeting Polo-like kinase 1 (PLK1) suggest that substituents on the core project outwards towards the solvent-exposed region of the active site, providing opportunities for modification to improve properties. lookchem.com
A general pharmacophore model for kinase inhibitors based on this scaffold would thus include a hydrogen-bond donor (the 2-amino group), multiple hydrogen-bond acceptor sites on the ring system, and defined hydrophobic regions that can be modified with various substituents to achieve target-specific interactions.
Impact of Substituent Variation on Biological Activity
Systematic variation of substituents at different positions of the Imidazo[1,2-a] researchgate.netnih.govnih.govtriazine core has been a key strategy to modulate biological activity. Studies on this scaffold as an inhibitor of Focal Adhesion Kinase (FAK) have provided significant insights into its SAR. nih.govacs.org
The core scaffold can be represented with substitution points, primarily at the 2-amino group (R1) and the C4 position (R2).
Substitutions at the C4 Position (R2): In a series of FAK inhibitors, the C4 position was substituted with various anilino groups. nih.govacs.orgnih.gov
An unsubstituted phenylamino (B1219803) group at C4 yielded a compound with moderate FAK inhibitory activity.
The introduction of methoxy (B1213986) groups on the aniline (B41778) ring significantly influenced potency. A 3,4,5-trimethoxyphenylamino substituent resulted in a highly potent FAK inhibitor, with an IC50 value of 50 nM. nih.govacs.org This suggests that the methoxy groups engage in favorable interactions, potentially through hydrogen bonding or by occupying a specific pocket.
Other substitutions on the aniline ring, such as halogens or smaller alkyl groups, were also explored to fine-tune activity and properties.
Substitutions at the 2-Amino Group (R1): The 2-amino group has been functionalized with various moieties, revealing its importance for both potency and selectivity. nih.govacs.org
Attaching a methyl 2-aminobenzoate (B8764639) group to the 2-amino position, in combination with the optimal 3,4,5-trimethoxyphenylamino group at C4, produced one of the most active compounds in the series. nih.govacs.org This indicates that the 2-substituent can access an additional binding region to enhance affinity.
Replacing the methyl 2-aminobenzoate with other groups, such as simple alkyl or benzyl (B1604629) amines, generally led to a decrease in activity, highlighting the specific requirements of the binding site in this region.
In a different study focused on cytotoxic activity, a series of 2-substituted imidazo[1,2-a]-1,3,5-triazines were evaluated. Most derivatives showed no significant cytotoxicity; however, one compound, 2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thione, was found to be active against several human cancer cell lines, with IC50 values of 6.98 µM for the RT-4 cell line and 8.43 µM for the MCF-7 cell line. nih.gov This highlights that modifications at the C2 position can drastically alter the biological activity profile, shifting it from kinase inhibition to general cytotoxicity depending on the nature of the substituent.
Table 1: SAR of Imidazo[1,2-a] researchgate.netnih.govnih.govtriazine Derivatives as FAK Inhibitors nih.govacs.org
| Compound | R1 Substituent (at 2-amino position) | R2 Substituent (at C4 position) | FAK IC50 (nM) |
|---|---|---|---|
| 1 | -H | -NH-Ph | >1000 |
| 2 | -H | -NH-(3,4,5-trimethoxyphenyl) | 620 |
| 3 | -NH-(2-methoxycarbonylphenyl) | -NH-Ph | 120 |
| 4 | -NH-(2-methoxycarbonylphenyl) | -NH-(3,4,5-trimethoxyphenyl) | 50 |
Conformational Analysis and Tautomerism Effects on SAR
The three-dimensional structure and dynamic properties of Imidazo[1,2-a] researchgate.netnih.govnih.govtriazin-2-amine derivatives are crucial determinants of their interaction with biological targets. Conformational flexibility and the potential for tautomerism can significantly impact the SAR.
Tautomerism: Prototropic tautomerism is a key consideration for this scaffold. The exocyclic 2-amino group can exist in equilibrium with its 2-imino tautomer. This shift of a proton from the exocyclic nitrogen to a ring nitrogen (e.g., N3) fundamentally alters the molecule's hydrogen bonding pattern. The 2-amino form presents a hydrogen bond donor, while the 2-imino tautomer presents a hydrogen bond acceptor at the exocyclic position and a donor at the ring nitrogen.
Furthermore, tautomerism involving the imidazole ring protons is possible. In the related compound 2-aminoimidazo[1,2-a] researchgate.netnih.govnih.govtriazin-4-one, crystallographic studies revealed the co-crystallization of two tautomers in a 1:1 ratio, where a hydrogen atom moved from N8 to N3. researchgate.netnih.gov This changed the hydrogen-bonding pattern along one edge of the molecule from acceptor-acceptor-donor (AAD) to acceptor-donor-donor (ADD). researchgate.net The specific tautomer stabilized within a protein's binding site will be the one that forms the most favorable interactions, and thus, considering all potential tautomeric forms is essential for accurate molecular modeling and drug design.
Studies on the related imidazo-[1,2-a]pyrazine scaffold have shown that intramolecular hydrogen bonds can stabilize specific rotameric forms. nih.gov For Imidazo[1,2-a] researchgate.netnih.govnih.govtriazin-2-amine derivatives, interactions between substituents and adjacent ring nitrogens can restrict rotation and favor a particular conformation, effectively pre-organizing the ligand for binding and reducing the entropic penalty upon complex formation. This conformational locking can be a powerful strategy to enhance binding affinity.
Ligand Efficiency and Lipophilicity Considerations in SAR
In modern drug discovery, optimizing for potency alone is insufficient. It is crucial to consider physicochemical properties to ensure that a compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Ligand efficiency (LE) and lipophilicity are key metrics used to guide this optimization process.
Ligand Efficiency (LE): Ligand efficiency is a metric that relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). It is calculated as the binding energy per heavy atom. LE helps in identifying small, efficient fragments that can be grown into more potent leads without becoming excessively large or complex. For the Imidazo[1,2-a] researchgate.netnih.govnih.govtriazine scaffold, SAR data can be analyzed through the lens of LE to evaluate the efficiency of various substitutions. For example, adding a large, lipophilic group might increase potency (lower IC50), but if the increase in affinity is disproportionately small compared to the increase in size, the LE will decrease, suggesting an inefficient modification.
Lipophilicity: Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical property that affects solubility, permeability, and metabolic stability. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolism by cytochrome P450 enzymes. mdpi.com
In the development of Imidazo[1,2-a] researchgate.netnih.govnih.govtriazine derivatives, maintaining an optimal logP range (typically 1-3 for oral drugs) is a key objective. The addition of the three methoxy groups in the highly potent FAK inhibitor mentioned previously significantly increases lipophilicity. nih.govacs.org While this modification was beneficial for potency, further development would require careful balancing of this property. A related metric, Lipophilic Ligand Efficiency (LLE), which is the difference between pIC50 and logP, is often used to assess the quality of compounds, with higher LLE values being desirable. The goal is to maximize potency while minimizing lipophilicity.
Biological Activity and Mechanistic Insights Pre Clinical and Target Based Research
Enzyme Inhibition Studies
Kinase Inhibition Profiles
Derivatives of the imidazo[1,2-a] acs.orgnih.govtandfonline.comtriazine core have been synthesized and evaluated as inhibitors of Focal Adhesion Kinase (FAK). acs.orgnih.gov FAK is a cytoplasmic tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell adhesion, migration, proliferation, and survival. nih.gov Its overexpression is associated with the progression of various cancers, making it a significant target for anticancer drug development. acs.org
A series of imidazo[1,2-a] acs.orgnih.govtandfonline.comtriazine compounds were designed based on a previously identified triazine series of FAK inhibitors. acs.orgnih.gov These novel compounds demonstrated potent enzymatic inhibition of FAK, with IC₅₀ values in the nanomolar range. acs.orgnih.gov The most effective compound from this series exhibited an IC₅₀ value of 50 nM against FAK. acs.orgnih.gov
In addition to enzymatic inhibition, these derivatives were tested for their antiproliferative effects against a panel of cancer cell lines with high FAK expression. acs.orgnih.gov Several of the compounds potently inhibited cell growth. acs.orgnih.gov Further mechanistic studies on U87-MG (glioblastoma) and HCT-116 (colon cancer) cell lines indicated that these compounds induce a delay in cell cycle progression by arresting cells in the G2/M phase. acs.orgnih.gov Moreover, the compounds were shown to strongly inhibit cell-matrix adhesion, as well as the migration and invasion of U87-MG cells, which are key processes in tumor metastasis. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a] acs.orgnih.govtandfonline.comtriazine Derivative | FAK | 50 | acs.orgnih.gov |
Based on the provided search results, there is no specific information available regarding the inhibition of Cyclin-Dependent Kinases (CDK), Glycogen Synthase Kinase-3 (GSK-3), IκB Kinase beta (IKK-beta), IκB Kinase alpha (IKK-alpha), or Phosphoinositide 3-kinase delta (PI3Kdelta) by compounds with the core Imidazo[1,2-a] acs.orgnih.govtandfonline.comtriazin-2-amine structure.
Phosphodiesterase (PDE) Isoform Inhibition
No information was found in the provided search results regarding the inhibitory activity of Imidazo[1,2-a] acs.orgnih.govtandfonline.comtriazin-2-amine derivatives against phosphodiesterase (PDE) isoforms, including PDE2, PDE7, and PDE10.
Dihydrofolate Reductase Inhibition
While 1,3,5-triazine (B166579) derivatives, in general, have been investigated as inhibitors of dihydrofolate reductase (DHFR), the provided search results contain no specific studies on the DHFR inhibitory activity of the Imidazo[1,2-a] acs.orgnih.govtandfonline.comtriazin-2-amine scaffold. researchgate.netsnv63.runih.govresearchgate.netdntb.gov.uaresearchgate.net
Receptor and Pathway Modulation
NF-κB Pathway Modulation
There is no information in the provided search results detailing the modulation of the NF-κB pathway by compounds containing the Imidazo[1,2-a] acs.orgnih.govtandfonline.comtriazin-2-amine core. Studies on NF-κB pathway modulation have been conducted on related but structurally distinct scaffolds like imidazo[1,2-a]pyridines. nih.gov
Cellular Effects in Research Models
Derivatives of the imidazo[1,2-a] acs.orgnih.govnih.govtriazine core have demonstrated significant antiproliferative effects in various cancer cell line models. The mechanisms underlying this activity are multifaceted and appear to be dependent on the specific substitutions on the heterocyclic scaffold.
Microtubule Targeting: A series of novel 3,4-dihydrobenzo nih.govnih.govimidazo[1,2-a] acs.orgnih.govnih.govtriazine (BIT) derivatives have been identified as potent antiproliferative agents. nih.govresearchgate.net These compounds were shown to inhibit the proliferation of human colorectal adenocarcinoma cell lines (CaCo-2 and HT-29) and a human dermal microvascular endothelial cell line (HMVEC-d). nih.govresearchgate.net Further mechanistic studies using immunofluorescence assays revealed that the primary cellular target of these molecules is the microtubule cytoskeleton. nih.govresearchgate.net Treatment with these compounds led to a dense accumulation of microtubules, particularly at the periphery of the cancer cells, an effect that is morphologically similar to that observed with the microtubule-stabilizing agent paclitaxel. researchgate.net
Focal Adhesion Kinase (FAK) Inhibition and Cell Cycle Arrest: Another series of imidazo[1,2-a] acs.orgnih.govnih.govtriazine derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, migration, and angiogenesis. acs.orgnih.gov Several of these inhibitors potently suppressed the proliferation of a panel of cancer cell lines that express high levels of FAK. acs.orgnih.gov Mechanistic studies in U87-MG glioblastoma and HCT-116 colon cancer cell lines indicated that these compounds induce a delay in cell cycle progression by arresting cells in the G2/M phase. acs.org This cell cycle arrest contributes to the retardation of cell growth. acs.org
Antiangiogenic and Anti-migratory Effects: The FAK-inhibiting imidazo[1,2-a] acs.orgnih.govnih.govtriazine derivatives also demonstrated potent effects on cellular processes critical for tumor metastasis and growth. acs.org Research has shown that these compounds strongly inhibit cell-matrix adhesion, as well as the migration and invasion of U87-MG cells in vitro. acs.org Furthermore, the parent triazine series, from which these compounds were developed, was shown to exert antiangiogenic activity against Human Umbilical Vein Endothelial Cells (HUVEC). acs.orgnih.gov
Table 1: Antiproliferative Mechanisms of Imidazo[1,2-a] acs.orgnih.govnih.govtriazine Derivatives
| Mechanism | Target | Observed Effects | Cell Lines |
|---|---|---|---|
| Microtubule Targeting | Microtubule Cytoskeleton | Dense microtubule accumulation, proliferation inhibition. | HT-29, CaCo-2, HMVEC-d |
| FAK Inhibition | Focal Adhesion Kinase | Proliferation inhibition, inhibition of cell-matrix adhesion, migration, and invasion. | U87-MG, HCT-116, various FAK-high cancer cell lines |
| Cell Cycle Arrest | Cell Cycle Progression | G2/M phase arrest, retardation of cell growth. | U87-MG, HCT-116 |
| Antiangiogenesis | Endothelial Cells | Inhibition of HUVEC proliferation. | HUVEC |
There is limited specific information in the available scientific literature regarding the antiviral activity of Imidazo[1,2-a] acs.orgnih.govnih.govtriazin-2-amine derivatives against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B3 (CVB3). While the broader class of nitrogen-containing heterocycles is a rich source of antiviral agents, dedicated studies on this particular scaffold for these specific viruses are not widely reported.
Currently, there is a lack of specific research data on the antimicrobial properties of Imidazo[1,2-a] acs.orgnih.govnih.govtriazin-2-amine derivatives against common bacterial and fungal pathogens in preclinical research models. Studies on isomeric and related fused imidazole (B134444) systems have shown antimicrobial potential, but direct evidence for this specific scaffold is not available. researchgate.net
Investigations into the cytoprotective properties of Imidazo[1,2-a] acs.orgnih.govnih.govtriazin-2-amine derivatives in in vitro models, such as protection against oxidative stress or other cellular insults, have not been extensively reported in the scientific literature. Research on the isomeric imidazo[2,1-c] acs.orgnih.govresearchgate.nettriazine core has suggested neuroprotective potential against oxidative stress, but this cannot be directly extrapolated to the Imidazo[1,2-a] acs.orgnih.govnih.govtriazine system. sciforum.net
Mechanism of Action Elucidation
The elucidation of the mechanism of action for the antiproliferative effects of Imidazo[1,2-a] acs.orgnih.govnih.govtriazine derivatives has pointed towards at least two distinct pathways, highlighting the versatility of this scaffold.
The work on 3,4-dihydrobenzo nih.govnih.govimidazo[1,2-a] acs.orgnih.govnih.govtriazine derivatives clearly identified the microtubule as a primary cellular target. nih.govresearchgate.net By interfering with microtubule dynamics, these compounds disrupt the formation and function of the mitotic spindle, which is essential for cell division. The observed accumulation of microtubules is a hallmark of microtubule-stabilizing agents, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. researchgate.net
In a separate line of investigation, other derivatives of the Imidazo[1,2-a] acs.orgnih.govnih.govtriazine scaffold were shown to function as potent inhibitors of FAK. acs.orgnih.gov The mechanism here involves the direct inhibition of the kinase activity of FAK, which disrupts downstream signaling pathways responsible for cell proliferation, survival, and motility. The consequence of FAK inhibition by these compounds is a halt in the cell cycle at the G2/M checkpoint and a reduction in the cancer cells' ability to adhere, migrate, and invade surrounding tissues. acs.org These findings underscore that the specific substitution pattern on the Imidazo[1,2-a] acs.orgnih.govnih.govtriazine core dictates the precise molecular target and the resulting cellular phenotype.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of the imidazo[1,2-a] nih.govekb.egresearchgate.nettriazine ring system, DFT calculations provide valuable insights into their stability, reactivity, and spectroscopic properties.
Studies on related fused heterocyclic systems, such as 1,3,5-triazino[1,2-a]benzimidazole, have utilized DFT with methods like B3LYP to optimize molecular geometries. ekb.eg Such calculations help in determining key structural parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. For instance, in a study on a 2-(2-amino-4,10-dihydrobenzo researchgate.netacs.orgimidazo[1,2-a] nih.govekb.egresearchgate.nettriazin-4-yl)phenol ligand, the geometry was optimized using the B3LYP method to understand its structure and coordination behavior with metal ions. ekb.eg
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an imidazo[1,2-a] nih.govekb.egresearchgate.nettriazine derivative, might interact with a biological target, typically a protein.
A notable application of molecular docking has been in the study of imidazo[1,2-a] nih.govekb.egresearchgate.nettriazines as inhibitors of Focal Adhesion Kinase (FAK), a protein implicated in cancer progression. acs.orgnih.gov In one such study, derivatives of this scaffold were docked into the active site of FAK to understand their binding modes. researchgate.net The docking simulations revealed key interactions that contribute to the inhibitory activity. For example, specific amino acid residues within the FAK active site were identified as forming hydrogen bonds and other non-covalent interactions with the imidazo[1,2-a] nih.govekb.egresearchgate.nettriazine core and its substituents. researchgate.net This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity. researchgate.net
The following table summarizes the inhibitory activities of some imidazo[1,2-a] nih.govekb.egresearchgate.nettriazine derivatives against FAK, as reported in a study. nih.gov
| Compound | FAK IC50 (nM) |
| Derivative 1 | 50 |
| Derivative 2 | 100-1000 |
| Derivative 3 | >1000 |
Note: The specific structures of the derivatives are detailed in the source publication. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the imidazo[1,2-a] nih.govekb.egresearchgate.nettriazine scaffold, QSAR studies can help to identify the key molecular features that govern their therapeutic effects.
While specific QSAR models for Imidazo[1,2-a] nih.govekb.egresearchgate.nettriazin-2-amine were not found in the provided search results, 3D-QSAR studies have been performed on the broader class of 1,3,5-triazine (B166579) derivatives. nih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity.
For example, a 3D-QSAR study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines as antiproliferative agents against breast cancer cells helped to elucidate the structural requirements for enhanced activity. nih.gov The resulting models can guide the design of new, more potent analogs by indicating where to add or remove certain functional groups to improve their interaction with the biological target. nih.gov Machine learning approaches have also been integrated with QSAR to identify potent thiazolyl-triazine derivatives for antimalarial drug discovery. nih.gov
De Novo Design and Virtual Screening Applications
De novo design and virtual screening are computational techniques used to identify novel drug candidates from large chemical libraries. Virtual screening can be either ligand-based or structure-based. In ligand-based virtual screening, compounds are searched for based on their similarity to known active molecules. In structure-based virtual screening, compounds are docked into the active site of a target protein to predict their binding affinity.
The imidazo[1,2-a] nih.govekb.egresearchgate.nettriazine scaffold is a promising candidate for such discovery efforts. For instance, a collaborative virtual screening project was undertaken to explore the closely related imidazo[1,2-a]pyridine (B132010) scaffold for visceral leishmaniasis. nih.govresearchgate.net In this project, large proprietary compound libraries were computationally screened, leading to the rapid identification of new chemotypes with improved antiparasitic activity and selectivity. nih.gov This approach demonstrates the power of in silico screening to efficiently explore vast chemical spaces and prioritize compounds for synthesis and biological testing. nih.gov
Similarly, virtual screening has been employed in the design of 1,3,5-triazine-containing heterocyclic scaffolds as inhibitors for various kinase targets, such as BRAF, which is implicated in cancer. benthamscience.com These studies often involve the creation of a virtual library of compounds that are then filtered based on their predicted binding energies and interaction patterns with the target protein. benthamscience.com The top-scoring hits are then synthesized and evaluated experimentally, accelerating the drug discovery process.
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NOESY NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazine derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., NOESY) experiments, researchers can map the connectivity of atoms and deduce the spatial arrangement of substituents on the core ring system.
¹H NMR spectra provide information on the chemical environment and connectivity of protons. For instance, in a series of 2-substituted imidazo[1,2-a]-1,3,5-triazines, the proton signals are well-resolved, allowing for the characterization of the substituents. nih.gov Similarly, for 3,4-dihydro sielc.commdpi.combeilstein-journals.orgtriazino[1,2-a]benzimidazole derivatives, ¹H NMR data is critical for confirming the structure.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazine core are characteristic and are influenced by the nature of the substituents. For example, in imidazo[4,5-b]pyridine derivatives, which share the imidazole (B134444) moiety, the carbon signals for the fused ring system are clearly identifiable. mdpi.com
While specific 2D Nuclear Overhauser Effect Spectroscopy (NOESY) studies on imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazin-2-amine were not found in the reviewed literature, this technique is generally employed to determine the spatial proximity of protons. Such an analysis would be invaluable in confirming the regioselectivity of substitution and the conformation of flexible side chains attached to the imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazine scaffold.
Below is an interactive table summarizing representative ¹H and ¹³C NMR data for related triazine derivatives, illustrating the types of chemical shifts observed.
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.15 - 7.87 | 118.03 - 133.83 |
| Methylene Protons (adjacent to N) | 3.39 - 4.06 | 42.33 - 50.05 |
| Triazine Ring Carbons | Not specified | ~158.01 |
| Imidazole Ring Protons | Not specified | Not specified |
| Imidazole Ring Carbons | Not specified | Not specified |
Note: The data presented is a generalized range from various substituted 1,3,5-triazine (B166579) derivatives and may not be directly representative of Imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazin-2-amine.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula.
In the characterization of novel imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazine derivatives, ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used. For example, in the synthesis of various aroylimidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazines, HRMS is used to confirm the elemental composition of the target products. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information, helping to elucidate the connectivity of the molecule. The fragmentation of related fused 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives has been studied, showing characteristic losses of small molecules and fragmentation of the heterocyclic core. mdpi.com
The table below illustrates the application of MS and HRMS in the characterization of a representative 1,3,5-triazine derivative.
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| N²-[2-(1H-indol-3-yl)ethyl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine | ESI | 415.2359 | 415.2352 |
This data is for a substituted 1,3,5-triazine derivative and serves as an example of the accuracy of HRMS analysis. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazin-2-amine and its derivatives, IR spectroscopy can confirm the presence of key structural features such as N-H bonds in the amine group and the characteristic vibrations of the fused heterocyclic ring system.
For example, the IR spectra of 2-substituted imidazo[1,2-a]-1,3,5-triazines have been used to characterize these compounds. nih.gov While specific data for the parent compound is not detailed, related structures like imidazo[4,5-b]pyridines show characteristic bands for cyano groups (if present) and amino groups. mdpi.com The N-H stretching vibrations of the primary amine group in the "-2-amine" moiety would be expected to appear in the region of 3300-3500 cm⁻¹. The C=N and C-N stretching vibrations of the imidazotriazine core would produce a complex fingerprint region, typically below 1650 cm⁻¹.
The following table provides a general overview of expected IR absorption bands for the functional groups present in Imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazin-2-amine.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Imine (C=N) | Stretch | 1600 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-N | Stretch | 1250 - 1350 |
X-ray Crystallography for Structural Elucidation
The crystal structure of 7-(4-methylphenyl)imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazin-4-amine, a closely related derivative, has been determined. beilstein-journals.orgresearchgate.net This analysis confirms the planar nature of the fused imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazine ring system and provides detailed geometric parameters. Such data is crucial for understanding the structure-activity relationships of this class of compounds and for computational modeling studies. The crystallographic information file (CIF) from such studies provides a complete description of the crystal structure.
The table below summarizes key crystallographic data for 7-(4-methylphenyl)imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazin-4-amine.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.8533(3) |
| b (Å) | 10.3759(3) |
| c (Å) | 9.4239(3) |
| β (°) | 108.459(3) |
| Volume (ų) | 1099.49(6) |
Data obtained from the crystallographic study of 7-(4-methylphenyl)imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazin-4-amine. beilstein-journals.orgresearchgate.net
Chromatographic Techniques for Purity and Separation in Research (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and purification of imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazine derivatives in a research setting. HPLC is used to assess the purity of newly synthesized compounds, monitor the progress of chemical reactions, and isolate pure compounds from reaction mixtures.
Reversed-phase HPLC is a common method for the analysis of triazine derivatives. mdpi.com In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of a compound is dependent on its polarity, with more polar compounds eluting earlier. The purity of a sample can be determined by the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram. Preparative HPLC can be used to purify larger quantities of a compound for further studies.
The following table outlines a typical setup for the HPLC analysis of triazine derivatives.
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
This systematic application of analytical and spectroscopic techniques ensures the unambiguous characterization and quality control of imidazo[1,2-a] sielc.commdpi.combeilstein-journals.orgtriazine compounds in research, providing a solid foundation for their further investigation in various scientific disciplines.
Patent Landscape Analysis in Drug Discovery and Chemical Synthesis of Imidazo 1,2 a 1 2 3 Triazin 2 Amine
Analysis of Novel Synthetic Routes in Patent Literature
The synthesis of the imidazo[1,2-a] google.comtsijournals.comnih.govtriazine core and its derivatives is a critical aspect of their development as therapeutic agents. Patent literature reveals several strategic approaches to constructing this fused heterocyclic system, aiming for efficiency, diversity, and scalability.
One prominent synthetic approach detailed in patent filings involves a multi-step sequence starting from an appropriately substituted imidazotriazinone intermediate. google.com This method, outlined in patent WO2014177977A1, proceeds via the conversion of the imidazotriazinone to a 4-chloro-imidazotriazine intermediate. google.com This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride. The resulting chloro-intermediate is a versatile precursor for introducing a variety of substituents at the 4-position through a nucleophilic aromatic substitution (SNAr) reaction. google.com In this key step, the chlorine atom is displaced by a wide range of nucleophiles, particularly amines, to generate the final, diversely functionalized imidazo[1,2-a] google.comtsijournals.comnih.govtriazine derivatives. google.com
Beyond this specific patented route, the broader chemical literature describes other innovative methods that are relevant to the synthesis of this scaffold. These include iodine-mediated annulation reactions of 2-amino google.comtsijournals.comnih.govtriazines with ketones, which offer a direct way to construct the fused imidazole (B134444) ring. researchgate.netrsc.org Additionally, one-pot, three-component synthesis strategies have been developed, allowing for the rapid assembly of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] google.comtsijournals.comnih.govtriazines from simple precursors. researchgate.net These diversity-oriented methods are particularly valuable for creating large libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net
| Synthetic Route | Key Intermediates/Reagents | Reaction Type | Reference |
| From Imidazotriazinone | 1. Imidazotriazinone2. Phosphorus oxychloride3. Substituted amine | 1. Chlorination2. Nucleophilic Aromatic Substitution (SNAr) | google.com |
| Annulation Reaction | 1. 2-Amino google.comtsijournals.comnih.govtriazine2. Ketone3. Iodine (I2) | I2-mediated annulation | researchgate.netrsc.org |
| Three-Component Synthesis | 1. Trialkyl orthoester2. 2-Aminoimidazole3. Cyanamide | One-pot multicomponent reaction | researchgate.net |
Emerging Biological Targets and Applications in Patents
The patent literature for imidazo[1,2-a] google.comtsijournals.comnih.govtriazine derivatives highlights a clear trend towards their development as inhibitors of specific enzymes involved in critical cell signaling pathways. This focus has positioned them as promising candidates for treating a range of diseases, particularly cancer and neurological disorders.
Kinase Inhibition: A significant area of patent activity is the development of these compounds as kinase inhibitors.
Focal Adhesion Kinase (FAK): Imidazo[1,2-a] google.comtsijournals.comnih.govtriazines have been designed and synthesized as potent inhibitors of Focal Adhesion Kinase (FAK). nih.gov FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is linked to the progression and metastasis of various cancers. Patented compounds have shown inhibitory concentrations (IC50) in the nanomolar range against FAK and have demonstrated the ability to inhibit the proliferation of cancer cell lines, arrest the cell cycle, and block cell migration and invasion. nih.gov
c-Met Kinase: Other patents cover imidazotriazines as inhibitors of kinases like c-Met, another receptor tyrosine kinase whose dysregulation is implicated in tumorigenesis. google.com
Phosphodiesterase (PDE) Inhibition:
PDE10 Inhibitors: Patent WO2014177977A1 is specifically directed towards a class of imidazo-triazine derivatives that act as inhibitors of Phosphodiesterase 10 (PDE10). google.com PDE10 is an enzyme highly expressed in the brain's striatum, and its inhibition is a therapeutic strategy for treating psychiatric and neurodegenerative disorders such as schizophrenia and Huntington's disease. google.com
Other Potential Applications: While kinase and PDE inhibition are the most prominent, the broader imidazo-triazine class has been investigated for other activities, including antimicrobial and anti-inflammatory properties, suggesting a wider therapeutic potential. ontosight.airesearchgate.net
| Biological Target | Therapeutic Application | Mechanism of Action | Reference |
| Focal Adhesion Kinase (FAK) | Cancer | Inhibition of cell proliferation, migration, and invasion | nih.gov |
| c-Met Kinase | Cancer | Inhibition of tumor growth and progression | google.com |
| Phosphodiesterase 10 (PDE10) | Neurological/Psychiatric Disorders | Modulation of cyclic nucleotide signaling in the brain | google.com |
Structural Classes of Patented Imidazo[1,2-a]google.comtsijournals.comnih.govtriazine Derivatives
The core Imidazo[1,2-a] google.comtsijournals.comnih.govtriazine structure serves as a versatile scaffold that has been extensively modified to optimize potency and selectivity for various biological targets. Patent filings reveal distinct structural classes based on the substitution patterns around this core.
One major class, disclosed in patents for PDE10 inhibitors, features significant substitution at the 4-position of the triazine ring. google.com These molecules are often characterized by the attachment of a piperidine (B6355638) or piperazine (B1678402) moiety, which in turn is fused to an additional aryl or heteroaryl ring system. google.com This complex substituent is crucial for achieving high-affinity binding to the target enzyme.
Another class of derivatives has been developed as FAK inhibitors. In these structures, the core is often substituted with various groups designed to interact with the kinase's active site. nih.gov An example of such a compound is methyl 2-(4-(3,4,5-trimethoxyphenylamino)imidazo(1,2-a)(1,3,5)triazin-2-ylamino)benzoate. nih.gov
A third structural class includes compounds with smaller, more varied substituents. An example is 1-((7-methyl-2-phenylimidazo(1,2-a)(1,3,5)triazin-4-yl)amino)acetone, which highlights the diverse chemical space being explored. ontosight.ai
| Structural Class | Key Features | Target/Application | Example Compound | Reference |
| 4-Substituted Piperidine/Piperazine Fused Ring Systems | Complex fused heterocyclic system at the C4 position | PDE10 Inhibition | 7-methyl-4-(1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-5-[(3S)-tetrahydrofuran-3-yl]imidazo[5,1-f] google.comresearchgate.netrsc.orgtriazine | google.com |
| Arylamino/Benzoate Derivatives | Substitutions with groups like trimethoxyphenylamino and aminobenzoate | FAK Inhibition | methyl 2-(4-(3,4,5-trimethoxyphenylamino)imidazo(1,2-a)(1,3,5)triazin-2-ylamino)benzoate | nih.gov |
| Diversely Substituted Derivatives | Phenyl, methyl, and amino-acetone groups on the core scaffold | General Therapeutic Exploration | 1-((7-methyl-2-phenylimidazo(1,2-a)(1,3,5)triazin-4-yl)amino)acetone | ontosight.ai |
Trends in Intellectual Property Development
An analysis of the intellectual property landscape for Imidazo[1,2-a] google.comtsijournals.comnih.govtriazine derivatives reveals several key trends in the ongoing research and development within this chemical space.
Shift to Target-Specific Drugs: There is a clear and dominant trend moving away from broad, phenotypic screening towards the rational design of molecules that inhibit specific, well-validated biological targets. The focus on enzymes like kinases (FAK, c-Met) and phosphodiesterases (PDE10) underscores a sophisticated, mechanism-based approach to drug discovery.
Focus on High-Impact Therapeutic Areas: The primary therapeutic areas being pursued in patents are oncology and neurology. These represent areas of significant unmet medical need and substantial market potential, driving investment and innovation from major pharmaceutical companies. The development of FAK inhibitors for cancer and PDE10 inhibitors for CNS disorders are prime examples of this trend. google.comnih.gov
Emphasis on Synthetic Innovation: The development of efficient and flexible synthetic routes is a notable trend. Patents and related chemical literature highlight the importance of creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Methodologies like multicomponent reactions and SNAr functionalization are key enablers of this strategy. google.comresearchgate.net
Activity of Major Pharmaceutical Companies: The patent landscape shows active participation from large pharmaceutical corporations. For instance, Pfizer Inc. is an assignee for patents related to PDE10 inhibitors, while Incyte Corporation holds patents for kinase inhibitors in this class. This involvement indicates a high level of confidence in the therapeutic potential and commercial viability of the imidazo[1,2-a] google.comtsijournals.comnih.govtriazine scaffold.
Future Perspectives in Imidazo 1,2 a 1 2 3 Triazin 2 Amine Research
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine core. Future efforts will likely focus on methodologies that offer improved yields, greater molecular diversity, and environmentally benign reaction conditions.
Key areas for future synthetic exploration include:
Diversity-Oriented Synthesis: The development of diversity-oriented synthesis strategies will enable the generation of large and structurally diverse libraries of imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazine derivatives. One such approach involves the reaction of 2-amino- journalijar.comresearchgate.netlongdom.orgtriazines with ketones, where tuning the reaction conditions can lead to a variety of substituted products. journalijar.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has the potential to significantly accelerate the synthesis of imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazine analogs. This technology can reduce reaction times from hours to minutes, often with improved yields and purities. For instance, a microwave-promoted, three-component, one-pot reaction has been developed for the synthesis of a related benzo longdom.orgresearchgate.netimidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazine-2,4-dione scaffold.
Catalytic Methods: The use of transition metal catalysis, such as rhodium-catalyzed annulation, offers a powerful tool for the construction of the imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazine ring system. researchgate.net Future research will likely explore a broader range of catalysts to achieve novel transformations and improve the efficiency of existing methods.
Multi-Component Reactions (MCRs): MCRs are highly efficient processes that allow for the formation of multiple bonds in a single operation, leading to complex molecules from simple starting materials. The development of new MCRs for the synthesis of imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amines will be a key area of focus. A catalyst-free, one-pot synthetic methodology has been reported for the preparation of related 1,3,5-triazine-2,4-dithione derivatives through three-component reactions. researchgate.net
Identification of New Biological Targets and Mechanisms
While the anticancer properties of imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine derivatives have been a primary focus, future research will aim to identify new biological targets and elucidate their mechanisms of action. This will involve a combination of high-throughput screening, molecular biology techniques, and systems biology approaches.
Potential future research directions include:
Expansion of Therapeutic Areas: Beyond cancer, the imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazine scaffold may hold promise for the treatment of other diseases, including inflammatory disorders, infectious diseases, and neurodegenerative conditions.
Elucidation of Novel Mechanisms of Action: While some derivatives have been shown to act as DNA intercalators and inhibitors of enzymes like Topoisomerase II, PI3K, and mTOR, the precise molecular mechanisms for many analogs remain to be fully characterized. Future studies will employ advanced techniques to identify direct binding partners and downstream signaling pathways.
Tackling Drug Resistance: A crucial area of investigation will be the potential for imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine derivatives to overcome drug resistance, a major challenge in cancer therapy.
A study on a series of imidazo[1,2-a]triazin-2-amine derivatives revealed their antiproliferative activity against various human cancer cell lines, with some compounds showing potent inhibition of PI3Kα and mTOR.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 4h | HCT116 | 0.89 ± 0.07 |
| 5-FU (control) | HCT116 | 13.56 ± 1.12 |
Advanced Computational Approaches in Drug Design
Computational methods are becoming increasingly integral to the drug discovery and development process. For the imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine scaffold, these approaches will be instrumental in accelerating the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Future applications of computational chemistry in this field will likely involve:
Structure-Based Drug Design (SBDD): As the three-dimensional structures of more biological targets become available, SBDD will be used to design novel imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amines that can bind with high affinity and selectivity. Molecular docking studies have already been employed to understand the binding interactions of these compounds with the ATP-binding site of PI3Kα and mTOR.
Pharmacophore Modeling and Virtual Screening: Pharmacophore models based on the key structural features required for biological activity will be used to virtually screen large compound libraries to identify new hits.
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM calculations can provide insights into the electronic properties of molecules, while MD simulations can be used to study the dynamic behavior of ligand-protein complexes, offering a more detailed understanding of binding mechanisms.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms will be increasingly used to analyze large datasets, predict the biological activity and toxicity of new compounds, and guide the design of novel imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine derivatives.
Application in Chemical Biology Tools and Probes
The unique structural and photophysical properties of the imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine scaffold make it an attractive candidate for the development of chemical biology tools and probes. These tools can be used to study biological processes in living systems with high precision.
Potential future applications in chemical biology include:
Fluorescent Probes: Derivatives of imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine with suitable fluorescent properties could be developed as probes for imaging specific biomolecules or cellular organelles.
Activity-Based Probes (ABPs): ABPs are powerful tools for studying enzyme function and identifying new drug targets. Imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine-based ABPs could be designed to covalently label specific enzymes, allowing for their identification and characterization.
Photoaffinity Probes: The incorporation of photoreactive groups into the imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine scaffold could enable the development of photoaffinity probes for identifying the direct binding partners of these compounds in a cellular context.
While the application of Imidazo[1,2-a] journalijar.comresearchgate.netlongdom.orgtriazin-2-amine in this area is still in its early stages, the versatility of this scaffold suggests a promising future for its use in the creation of sophisticated chemical biology tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
